molecular formula C15H30O3Si B12224869 tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate

Cat. No.: B12224869
M. Wt: 286.48 g/mol
InChI Key: GUHUYWYVRXXWBF-UHFFFAOYSA-N
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Description

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate is a synthetic ester featuring a tert-butyldimethylsilyl (TBDMS) ether group and a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the TBDMS group’s stability under basic and mildly acidic conditions.

Properties

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxypent-4-enoate

InChI

InChI=1S/C15H30O3Si/c1-10-12(11-13(16)17-14(2,3)4)18-19(8,9)15(5,6)7/h10,12H,1,11H2,2-9H3

InChI Key

GUHUYWYVRXXWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Silylation with tert-Butyldimethylchlorosilane (TBSCl)

The TBS group is introduced using tert-butyldimethylchlorosilane (TBSCl) in the presence of a base such as triethylamine or imidazole. For example, 3-((tert-butyldimethylsilyl)oxy)propan-1-ol is synthesized by reacting 1,3-propanediol with TBSCl in dichloromethane at room temperature, achieving an 81% yield after column chromatography. The reaction mechanism involves nucleophilic displacement of chloride by the hydroxyl oxygen, facilitated by the base:

$$
\text{R-OH + TBSCl + Base} \rightarrow \text{R-O-TBS + Base·HCl}
$$

Key considerations include:

  • Anhydrous conditions to prevent hydrolysis of TBSCl.
  • Stoichiometric ratios : A 1:1 molar ratio of diol to TBSCl ensures mono-protection, while excess TBSCl leads to di-silylation.

Esterification to Form the tert-Butyl Ester

Steglich Esterification

The tert-butyl ester is typically formed via a coupling reaction between the silyl-protected carboxylic acid and tert-butanol. For instance, tert-butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate is synthesized using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C. This method avoids racemization and achieves yields exceeding 85%.

Acid-Catalyzed Transesterification

Alternative approaches employ transesterification of methyl or ethyl esters with tert-butanol under acidic conditions. For example, ethyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate undergoes transesterification with tert-butanol using p-toluenesulfonic acid (PTSA) as a catalyst, yielding the tert-butyl ester in 72% after distillation.

Formation of the Pent-4-enoate Backbone

Wittig Reaction

The alkene moiety in the pent-4-enoate backbone is constructed via a Wittig reaction. 3-((tert-butyldimethylsilyl)oxy)propanal reacts with triethyl phosphonoacetate in the presence of sodium hydride, generating ethyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate with 78% yield. The stereoselectivity (E:Z > 95:5) is controlled by the ylide’s stability and solvent polarity.

Cross-Metathesis

Olefin cross-metathesis using Grubbs catalysts offers a modular approach. For example, tert-butyl-3-(tert-butyldimethylsilyloxy)acrylate reacts with allyl-TBS ether under catalysis by Grubbs 2nd-generation catalyst, yielding the pent-4-enoate derivative in 65% yield.

Purification and Optimization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of hexanes and ethyl acetate (e.g., 99:1 to 95:5). High-performance liquid chromatography (HPLC) is employed for enantiomeric resolution, achieving >99% purity in industrial-scale syntheses.

Distillation Methods

Vacuum distillation is critical for isolating volatile intermediates. For instance, This compound is distilled at 130°C under 10–20 mmHg to remove low-boiling impurities.

Industrial-Scale Production

The patent CN105367596A outlines a scalable protocol for TBS-protected intermediates:

  • Protection : TBSCl (151 kg) and ethylene glycol (62 kg) react in sherwood oil with triethylamine, yielding TBS-protected ethanol at 75% yield.
  • Oxidation : The alcohol is oxidized to aldehyde using 2-iodosobenzoic acid, followed by distillation at 60–80°C under vacuum.
  • Esterification : The aldehyde undergoes Wittig reaction with phosphonoacetate to form the pent-4-enoate backbone.

Challenges and Mitigation Strategies

  • Hydrolysis of Silyl Ethers : Moisture exposure leads to desilylation. Solutions include rigorous drying of solvents and reagents.
  • Low Yields in Esterification : Catalytic DMAP (5 mol%) enhances reaction rates and yields.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., OsO4-mediated dihydroxylation) improve enantioselectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate can undergo oxidation reactions to form corresponding epoxides or alcohols.

    Reduction: The compound can be reduced to form various saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate serves as an important building block in organic synthesis. Its structure allows for:

  • Reactivity in Nucleophilic Substitutions : The silyloxy group can be replaced by nucleophiles, enabling the formation of various derivatives.
  • Elaboration into More Complex Structures : It can be transformed into other functional groups through oxidation or reduction processes.

Medicinal Chemistry

Research has indicated that derivatives of this compound can exhibit biological activity. For instance:

  • Anticancer Activity : Some studies suggest that compounds derived from this compound may have potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Material Science

The compound's properties make it suitable for applications in material science:

  • Synthesis of Polymers : It can act as a monomer in the production of polymers with desirable thermal and mechanical properties.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug development.

Case Study 2: Polymer Development

Researchers utilized this compound to create a series of silicon-containing polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, suggesting potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate involves its ability to act as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective reactions to occur at other sites within the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic Characterization

Spectroscopic techniques (e.g., NMR, UV) are critical for structural elucidation. While direct data for the target compound is unavailable, Zygocaperoside and Isorhamnetin-3-O-glycoside () were characterized using ¹H-NMR and ¹³C-NMR, highlighting methodologies applicable to the target compound. Expected spectral features include:

  • ¹H-NMR: TBDMS group: Singlet for Si-(CH₃)₂ (~0.1–0.3 ppm). tert-Butyl ester: Singlet for C(CH₃)₃ (~1.4 ppm). Pent-4-enoate: Olefinic protons (δ 5.0–6.0 ppm, coupling constant ~10–15 Hz for trans configuration).
  • ¹³C-NMR :

    • Ester carbonyl: ~165–175 ppm.
    • TBDMS carbons: Si-C (18–25 ppm), tert-butyl carbons (~25–30 ppm).

Comparatively, 68 () would exhibit distinct shifts due to its azide and ketone functionalities, underscoring the influence of functional groups on spectral profiles .

Stability and Reactivity

  • TBDMS Stability : The TBDMS group offers moderate stability, resistant to hydrolysis under basic conditions but cleavable by fluoride ions (e.g., TBAF) or strong acids. This contrasts with less stable trimethylsilyl (TMS) ethers and more robust triisopropylsilyl (TIPS) analogs.
  • Ester Stability : The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, ideal for multi-step syntheses requiring orthogonal protection .
  • Olefin Reactivity: The pent-4-enoate double bond may participate in Diels-Alder or epoxidation reactions, analogous to other α,β-unsaturated esters.

Kinetic and Mechanistic Considerations

When experimental data is lacking, kinetic behavior (e.g., oxidation rates) can be inferred from structurally similar compounds. For instance, emphasizes leveraging databases of analogous compounds to model degradation pathways. The target compound’s tert-butyl and TBDMS groups likely slow atmospheric oxidation compared to simpler esters, aligning with trends observed in silylated hydrocarbons .

Biological Activity

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate, with the CAS number 159787-34-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H30O3Si
Molar Mass 286.48 g/mol
Density 0.902 ± 0.06 g/cm³ (Predicted)
Boiling Point 288.2 ± 20.0 °C (Predicted)
Appearance Yellow liquid

The compound is stable under specific storage conditions (2-8°C, dry, and sealed) and is synthesized through various chemical reactions involving enol triflates and diazoacetates .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study on related compounds demonstrated significant activity against human carcinoma cell lines, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific cellular pathways associated with cancer cell proliferation. For instance, compounds derived from similar structural frameworks have been shown to interfere with protein biosynthesis in bacterial systems, which could translate into anticancer activity by disrupting the protein synthesis machinery in malignant cells .

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of related silyl derivatives, it was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported IC50 values indicating effective concentrations for inducing cell death in vitro .
  • In Vivo Studies : Another investigation involved the administration of related compounds in animal models, where significant reductions in tumor size were observed compared to control groups. The study highlighted the importance of further exploring the pharmacokinetics and bioavailability of these compounds to enhance their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via silylation of a hydroxyl-containing precursor using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP as a catalyst. For example, analogous silylation protocols involve protecting alcohol groups under anhydrous conditions in dichloromethane or THF . Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation. Purity optimization requires monitoring reaction progress via TLC and ensuring stoichiometric control of the silylating agent to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the tert-butyl groups (δ ~1.0–1.4 ppm for CH₃, δ ~25–30 ppm for quaternary carbons) and the silyl ether (δ 0.1–0.3 ppm for Si-CH₃). The enoate moiety shows characteristic olefinic protons (δ 5.0–6.0 ppm) and carbonyl carbons (δ ~165–175 ppm) .
  • IR Spectroscopy : Confirms the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and silyl ether (Si-O-C stretch at ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns consistent with silyl group loss .

Q. How does the tert-butyldimethylsilyloxy group influence the compound’s stability and reactivity in subsequent reactions?

  • Methodological Answer : The silyl ether acts as a protecting group, enhancing stability against nucleophilic or acidic conditions. However, it is susceptible to fluoride ions (e.g., TBAF), which cleave the Si-O bond. Reactivity studies should compare silylated vs. desilylated derivatives in reactions like Michael additions or cyclizations. For example, kinetic assays under varying pH and temperature can quantify hydrolysis rates .

Advanced Research Questions

Q. What experimental design strategies are recommended to resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, catalyst load). Apply factorial design to isolate factors:

  • Variables : Temperature, solvent polarity, reagent stoichiometry.
  • Response Metrics : Yield, byproduct formation, reaction time.
    Statistical tools (ANOVA) identify dominant variables. For example, conflicting hydrolysis rates may stem from trace water content; replicate experiments under rigorously anhydrous conditions .

Q. How can computational chemistry predict the compound’s behavior in novel reaction systems (e.g., asymmetric catalysis)?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict enantioselectivity in catalytic reactions (e.g., using Gaussian or ORCA software). Focus on steric effects from the bulky silyl group.
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF vs. THF) to optimize reaction media.
    Validate predictions with kinetic isotope effects (KIEs) or isotopic labeling experiments .

Q. What methodologies assess the environmental impact of tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate, given limited ecotoxicity data?

  • Methodological Answer :

  • Read-Across Models : Use QSAR (Quantitative Structure-Activity Relationships) to estimate toxicity based on structurally similar silyl ethers.
  • Microcosm Studies : Evaluate biodegradation in simulated soil/water systems with LC-MS monitoring.
  • Trojan Horse Effect : Investigate bioaccumulation potential via logP measurements and cell membrane permeability assays .

Methodological Frameworks for Further Research

Q. How to design degradation pathway studies for this compound under oxidative or photolytic conditions?

  • Stepwise Approach :

Stress Testing : Expose the compound to UV light (254 nm) or H₂O₂/Fe²+ (Fenton’s reagent).

Product Identification : Use LC-HRMS/MS to detect degradation byproducts (e.g., silyl group cleavage, ester hydrolysis).

Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to confirm free-radical pathways .

Q. What strategies integrate this compound into multi-step synthetic workflows (e.g., natural product synthesis)?

  • Case Study Framework :

  • Protecting Group Strategy : Use the silyl ether as a temporary mask for hydroxyl groups during glycosylation or peptide coupling.
  • Convergent Synthesis : Couple the enoate moiety with allylmetals (e.g., Grignard reagents) in cross-coupling reactions.
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediates in real time .

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